An In-depth Technical Guide to 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine
An In-depth Technical Guide to 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine
CAS Number: 1499503-95-5
Foreword for the Modern Researcher
In the fast-paced landscape of drug discovery and materials science, the strategic selection of foundational chemical scaffolds is paramount. The pyrimidine core, a privileged structure in medicinal chemistry, continues to yield novel therapeutic agents. This guide is dedicated to a particularly versatile derivative: 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine. Our objective is to move beyond a mere recitation of facts and provide a cohesive, in-depth understanding of this compound's synthesis, reactivity, and potential applications. As a senior application scientist, my aim is to bridge the gap between theoretical chemistry and practical laboratory application, offering insights that are both scientifically rigorous and field-tested. This document is structured to empower researchers, from graduate students to seasoned professionals, to confidently incorporate this valuable building block into their synthetic programs.
Core Compound Identity and Physicochemical Profile
A comprehensive understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis.
Identity and Structure
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Systematic Name: 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine
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CAS Number: 1499503-95-5
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Molecular Formula: C₇H₉ClN₂OS
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Molecular Weight: 204.68 g/mol
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Canonical SMILES: COCC1=CC(=NC(=N1)S)Cl
Physicochemical Data
The following table summarizes the key physicochemical properties of the title compound. These parameters are critical for reaction setup, solvent selection, and purification strategies.
| Property | Value/Description | Significance in Application |
| Appearance | Predicted to be a white to off-white crystalline solid. | Visual cue for purity; deviations may indicate impurities or degradation. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and dimethylformamide (DMF). | Informs the choice of reaction and purification solvents. |
| Melting Point | 38-39°C (for the closely related 4-chloro-6-methoxy analog).[1] | A sharp melting point is an indicator of high purity. |
| Boiling Point | 288°C (for the 4-chloro-6-methoxy analog).[1] | Useful for purification by distillation under vacuum, if applicable. |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C, protected from moisture.[2] | Essential for preventing hydrolysis and degradation, ensuring long-term stability. |
Synthesis Strategy and Experimental Protocol
The synthesis of 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine is most logically approached from its dichlorinated precursor, 4,6-dichloro-2-(methylthio)pyrimidine. This strategy leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring.
Retrosynthetic Analysis and Strategic Considerations
The key transformation is a regioselective nucleophilic aromatic substitution (SNAᵣ). The two chlorine atoms at the C4 and C6 positions are electronically distinct. The choice of a sterically demanding nucleophile or careful control of reaction conditions can favor monosubstitution. The synthesis of the precursor, 4,6-dichloro-2-(methylthio)pyrimidine, is well-established and typically starts from the readily available thiobarbituric acid.[3]
Synthetic Workflow Visualization
The following diagram illustrates the proposed synthetic pathway from a common starting material to the title compound.
Caption: Synthetic route to the title compound.
Detailed Experimental Protocol
This protocol is adapted from the well-documented synthesis of the analogous 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[4][5]
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Preparation of Sodium Methoxide Solution: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (e.g., 50 mL for a 50 mmol scale reaction). Carefully add sodium metal (1.1 equivalents) in small portions. Stir the mixture until all the sodium has dissolved.
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Reaction Setup: In a separate flask, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 equivalent) in anhydrous methanol.
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Nucleophilic Substitution: Cool the sodium methoxide solution to 0°C in an ice bath. Slowly add the solution of 4,6-dichloro-2-(methylthio)pyrimidine dropwise over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 20% ethyl acetate in hexanes) to confirm the consumption of the starting material.
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Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
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Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine stems from the distinct reactivity of its three functional groups.
Reactivity Map
Caption: Key transformations of the title compound.
In-depth Mechanistic Insights
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Nucleophilic Aromatic Substitution (SNAᵣ) at C4: The chlorine atom at the C4 position is highly susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate. This reaction is the cornerstone of its use in building molecular diversity, allowing for the introduction of various amine, alcohol, and thiol functionalities.
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Palladium-Catalyzed Cross-Coupling: The C4-Cl bond is also amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the formation of a carbon-carbon bond, connecting the pyrimidine core to aryl or heteroaryl moieties, a common strategy in the synthesis of kinase inhibitors and other biologically active molecules.
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Oxidation of the Methylthio Group: The methylthio group at the C2 position can be selectively oxidized to the corresponding methylsulfinyl or methylsulfonyl group using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting methylsulfonyl group is an excellent leaving group, enabling a second round of nucleophilic substitution at the C2 position.[3][6]
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. The structural similarity of the pyrimidine ring to the adenine core of ATP allows for competitive binding at the ATP-binding site of kinases.
Role as a Scaffold
4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine serves as an excellent starting point for the synthesis of kinase inhibitors. For instance, in the development of Aurora kinase inhibitors, a similar 2,4-diaminopyrimidine scaffold has been successfully employed.[7] The chloro group can be displaced by a variety of amines to introduce substituents that can interact with specific residues in the kinase active site, thereby conferring potency and selectivity.
Illustrative Synthetic Pathway to a Kinase Inhibitor Core
Caption: A generalized synthetic approach to kinase inhibitors.
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (500 MHz, CDCl₃):
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Expected Chemical Shifts (δ):
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~7.0-7.2 ppm (s, 1H, pyrimidine-H)
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~4.5-4.7 ppm (s, 2H, -CH₂-O)
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~3.4-3.6 ppm (s, 3H, O-CH₃)
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~2.5-2.7 ppm (s, 3H, S-CH₃)
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¹³C NMR (125 MHz, CDCl₃):
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Expected Chemical Shifts (δ):
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~170-175 ppm (C=N)
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~160-165 ppm (C-Cl)
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~110-115 ppm (C-H)
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~75-80 ppm (-CH₂-O)
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~55-60 ppm (O-CH₃)
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~12-15 ppm (S-CH₃)
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Mass Spectrometry (MS)
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Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Expected m/z:
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[M+H]⁺: 205.02
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The isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed.
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Infrared (IR) Spectroscopy
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Technique: Attenuated Total Reflectance (ATR).
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Expected Absorption Bands (cm⁻¹):
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~3050-3100 (C-H aromatic stretch)
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~2850-2950 (C-H aliphatic stretch)
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~1550-1600 (C=N and C=C ring stretches)
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~1050-1150 (C-O stretch)
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~700-800 (C-Cl stretch)
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Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the safety data sheets of analogous compounds, 4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine should be considered hazardous.[3][8][9]
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Potential Hazards:
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Harmful if swallowed or inhaled.
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Causes skin and serious eye irritation.
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May cause respiratory irritation.
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Mandatory PPE:
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Chemical-resistant gloves (e.g., nitrile).
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Safety goggles or a face shield.
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A properly fitted laboratory coat.
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Work should be conducted in a certified chemical fume hood.
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Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[2]
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Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.
Conclusion
4-Chloro-6-(methoxymethyl)-2-(methylthio)pyrimidine is a highly valuable, multi-functionalized building block with significant potential in organic synthesis, particularly for the construction of biologically active molecules such as kinase inhibitors. Its predictable reactivity, coupled with a straightforward synthetic route, makes it an attractive tool for medicinal chemists and researchers in related fields. This guide has provided a comprehensive overview of its synthesis, reactivity, and safe handling, with the aim of empowering scientists to fully leverage its synthetic potential.
References
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MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
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ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... [Link]
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ResearchGate. (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
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Arkat USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
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Angene Chemical. Safety Data Sheet. [Link]
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PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
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- 5. researchgate.net [researchgate.net]
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